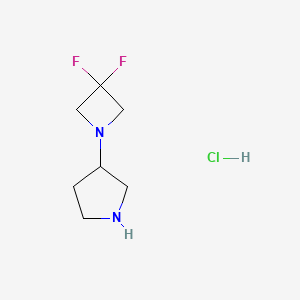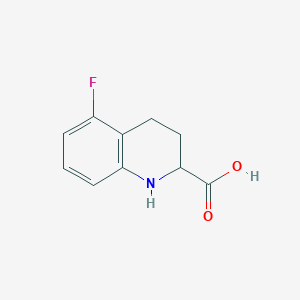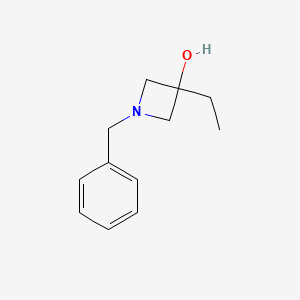
5-Bromo-2-ethynyl-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethynyl-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 2-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyrimidine.
Ethynylation Reaction: The ethynyl group is introduced at the 2-position through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The ethynyl group at the 2-position can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed:
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with aryl or vinyl halides.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethynyl-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or proteins, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can influence the molecular pathways and biological processes in which the compound is involved.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methylpyrimidine: Lacks the ethynyl group at the 2-position.
2-Ethynyl-4-methylpyrimidine: Lacks the bromine atom at the 5-position.
5-Ethynyl-2-methylpyrimidine: Lacks the bromine atom at the 5-position and has the ethynyl group at the 5-position instead of the 2-position.
Uniqueness:
5-Bromo-2-ethynyl-4-methylpyrimidine: is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5BrN2 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
5-bromo-2-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |
Clé InChI |
MCXCWHUERKVENI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1Br)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


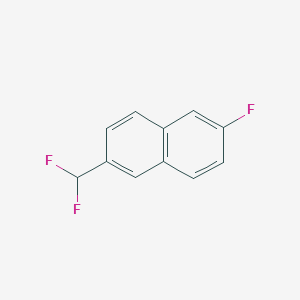



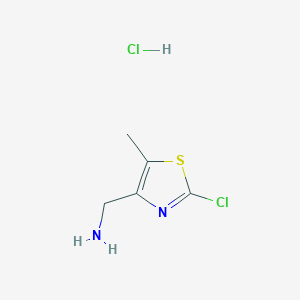
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
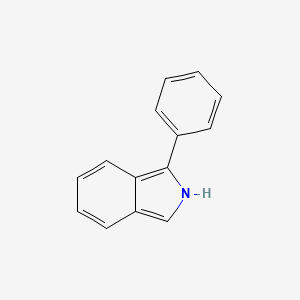
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

